5-(2-Chlorophenyl)-1,2,4-oxadiazole-3-carboxylic acid
Overview
Description
The compound “5-(2-Chlorophenyl)-1,2,4-oxadiazole-3-carboxylic acid” belongs to the class of organic compounds known as oxadiazoles . Oxadiazoles are compounds containing an oxadiazole ring, which is a five-membered aromatic heterocycle with two nitrogen atoms, one oxygen atom, and two carbon atoms .
Synthesis Analysis
While specific synthesis information for this compound is not available, similar compounds such as ketamine and chalcones have been synthesized using various methods . For instance, ketamine synthesis involves a five-step process using a hydroxy ketone intermediate . Chalcones and their derivatives have been synthesized revealing an array of pharmacological and biological effects .Scientific Research Applications
Synthesis of Derivatives
- 5-(2-Chlorophenyl)-1,2,4-oxadiazole-3-carboxylic acid is a precursor in synthesizing various oxadiazole derivatives. For instance, Santilli and Morris (1979) discussed the synthesis of 3-arylsulfonylmethyl-1,2,4-oxadiazole-5-carboxylic acid derivatives from similar compounds (A. A. Santilli & R. Morris, 1979).
Applications in Chemistry
- Oxadiazole compounds, similar to this compound, are used in chemical syntheses. For example, Zheng (2004) reported on synthesizing 2-aryl-5-[5′-(4″-chlorophenyl)-2′-furyl]-1,3,4-oxadiazoles under microwave irradiation, indicating the chemical versatility of these compounds (Li Zheng, 2004).
Molecular Structure and Rearrangement
- Research by Potkin et al. (2012) described the molecular structure and rearrangement of 5-arylisoxazole-3-hydroxamic acids into 1,2,5-oxadiazoles, highlighting the structural dynamics of oxadiazole compounds (V. Potkin, S. K. Petkevich, A. Lyakhov, & L. Ivashkevich, 2012).
Supramolecular Complex Formation
- Reichert et al. (2001) explored the binding interactions of 1,2,4-oxadiazol-5-ones, related to this compound, in forming non-covalent complexes with an imidazoline base, demonstrating the potential for creating supramolecular structures (A. Reichert, R. Fröhlich, R. Ferguson, & A. Kraft, 2001).
Novel Synthesis Methods
- The synthesis of novel heterocyclic compounds based on 5-aryl-1,3,4-oxadiazole, related to the compound , was explored by Abbas et al. (2017). This study highlights the innovation in synthetic methods for oxadiazole derivatives (Z. Abbas, Dhuha Faruq Hussain, & R. M. Shakir, 2017).
Biological Activity Prediction
- Kharchenko et al. (2008) developed new oxadiazole derivatives and predicted their biological activity, suggesting the potential biological relevance of compounds like this compound (Y. Kharchenko, O. S. Detistov, & V. Orlov, 2008).
Antibacterial Studies
- Jain et al. (2009) synthesized and studied the antibacterial activity of oxadiazole derivatives, indicating the potential antimicrobial applications of this compound related compounds (N. Jain, D. Pathak, P. Mishra, & Saurabh Jain, 2009).
Properties
IUPAC Name |
5-(2-chlorophenyl)-1,2,4-oxadiazole-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClN2O3/c10-6-4-2-1-3-5(6)8-11-7(9(13)14)12-15-8/h1-4H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGSZRKMKBNNYTI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=NO2)C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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